molecular formula C14H12N4S2 B12051638 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-07-4

4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051638
CAS No.: 478256-07-4
M. Wt: 300.4 g/mol
InChI Key: MXEAFSNQGLXPDI-OQLLNIDSSA-N
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Description

4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a thiophen-2-ylmethyleneamino group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and isothiocyanates under reflux conditions.

    Introduction of the Thiophen-2-ylmethyleneamino Group: This step involves the condensation of thiophene-2-carbaldehyde with the triazole derivative in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

    Substitution with the m-Tolyl Group: The final step involves the substitution of the triazole ring with the m-tolyl group, which can be achieved through nucleophilic substitution reactions using m-tolyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Thiophen-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiophen-2-ylmethyleneamino group and the m-tolyl group, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

478256-07-4

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S2/c1-10-4-2-5-11(8-10)13-16-17-14(19)18(13)15-9-12-6-3-7-20-12/h2-9H,1H3,(H,17,19)/b15-9+

InChI Key

MXEAFSNQGLXPDI-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CS3

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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